molecular formula C20H10Cl3N3O4 B5110586 4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B5110586
M. Wt: 462.7 g/mol
InChI Key: FYNRPNHSDBYUKJ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves the inhibition of the enzyme PARP-1, which plays a critical role in DNA repair. Inhibition of this enzyme leads to the accumulation of DNA damage, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide have been extensively studied. Studies have shown that this compound has a high affinity for PARP-1, which is critical for its inhibitory effects. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. One potential application is in the development of new cancer therapies. Additionally, this compound may have potential applications in the field of neurodegenerative diseases, as studies have shown that it has the ability to protect against neuronal damage. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion:
In conclusion, 4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to selectively target cancer cells while leaving healthy cells unharmed makes it a potential candidate for the development of new cancer therapies. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves the reaction of 5,7-dichloro-1,3-benzoxazole-2-amine with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O4/c21-12-8-15(23)18-16(9-12)25-20(30-18)10-1-4-13(5-2-10)24-19(27)11-3-6-14(22)17(7-11)26(28)29/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNRPNHSDBYUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

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